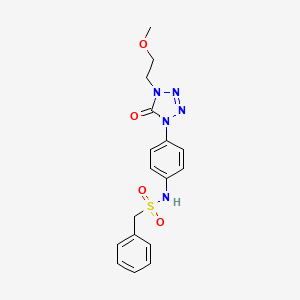
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a tetrazole group, a phenyl group, a methanesulfonamide group, and a methoxyethyl group . Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and they are known for their energetic properties and use in pharmaceuticals. Methanesulfonamides are a type of sulfonamide, which are often used in medicinal chemistry due to their bioactive properties. The methoxyethyl group is a common functional group in organic chemistry, consisting of a methoxy group attached to an ethyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the tetrazole group might undergo reactions like hydrogenation or substitution, while the methanesulfonamide group might participate in hydrolysis or condensation reactions .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
Compounds with sulfonamide groups have been utilized in asymmetric synthesis, as seen in the work on cyclopropanation catalyzed by rhodium(II) complexes. These complexes, which include sulfonamide ligands, facilitate highly enantioselective and diastereoselective synthesis of cyclopropanes, demonstrating the potential of sulfonamide derivatives in catalysis and asymmetric synthesis H. Davies et al., 1996.
Chromogenic and Fluorogenic Probes
Tetrazole derivatives have been synthesized for use as chromogenic and fluorogenic probes. For instance, a water-soluble tetrazolium salt was developed as a sensitive chromogenic indicator for NADH and cell viability, highlighting the utility of tetrazole-based compounds in biochemical assays and cell biology M. Ishiyama et al., 1997.
Crystallography and Molecular Docking
Crystallographic analysis and molecular docking studies of tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, offer insights into their potential interactions with biological targets. These studies are foundational for the design of new drugs and for understanding the structural basis of their activity B. J. Al-Hourani et al., 2015.
Antioxidant Activity
Research on benzene sulfonamide derivatives has demonstrated their potential antioxidant activity. Compounds with specific sulfonamide groups have shown radical scavenging properties, which could be beneficial in developing treatments for oxidative stress-related diseases G. Lavanya et al., 2014.
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. For example, compounds containing a tetrazole group can be explosive under certain conditions. Therefore, proper safety measures should be taken when handling this compound .
Direcciones Futuras
The future research directions for this compound could involve studying its potential applications in fields like pharmaceuticals, materials science, or chemical synthesis. Additionally, more studies could be conducted to fully understand its physical and chemical properties, reactivity, and safety profile .
Propiedades
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-26-12-11-21-17(23)22(20-19-21)16-9-7-15(8-10-16)18-27(24,25)13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZJMYCTMMVLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)
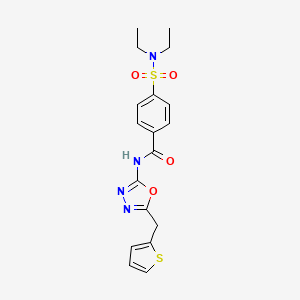
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)
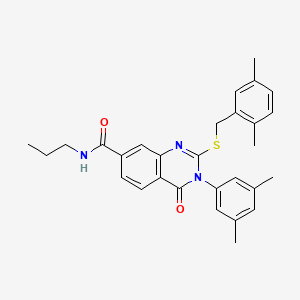
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)
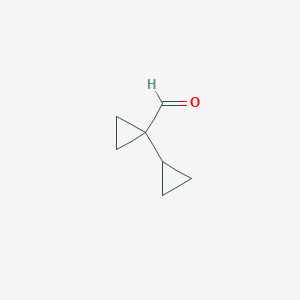
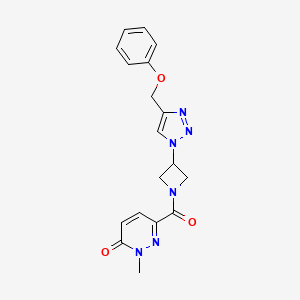
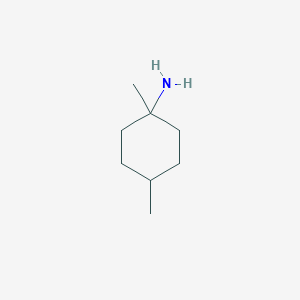
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)

![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)
